molecular formula C6H4BrFN2O B2844931 2-Bromo-5-fluoroisonicotinamide CAS No. 1799792-28-1

2-Bromo-5-fluoroisonicotinamide

Cat. No.: B2844931
CAS No.: 1799792-28-1
M. Wt: 219.013
InChI Key: FNATWZQSDZHVQN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinamide (CAS No. 1005291-43-9) is a halogenated pyridine derivative with a bromine atom at position 2 and a fluorine atom at position 5 of the pyridine ring, coupled with a carboxamide group at position 2. This compound is part of a broader class of isonicotinamide derivatives, which are pivotal in medicinal chemistry and materials science due to their versatility in cross-coupling reactions and functional group transformations . The amide group enhances stability and influences hydrogen-bonding interactions, making it valuable in drug discovery and agrochemical synthesis .

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNATWZQSDZHVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoroisonicotinamide typically involves the bromination and fluorination of isonicotinamide. One common method includes the reaction of 2-bromo-5-fluoropyridine with an appropriate amide source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-5-fluoroisonicotinamide with its closest analogs, focusing on structural features, reactivity, and applications:

Compound Name CAS No. Molecular Formula Functional Groups Similarity Score Key Properties
This compound 1005291-43-9 C₆H₃BrFN₂O Bromine, fluorine, amide N/A (Reference) High stability; used in Suzuki-Miyaura couplings and nucleophilic substitutions
Methyl 5-bromo-2-fluoronicotinate 931105-37-2 C₇H₅BrFNO₂ Bromine, fluorine, methyl ester 0.95 Enhanced electrophilicity due to ester group; lower thermal stability
2-Bromo-5-chloroisonicotinic acid 886365-31-7 C₆H₃BrClNO₂ Bromine, chlorine, carboxylic acid 0.85 Higher acidity (pKa ~3.5); used in metal-organic frameworks (MOFs)
3-Bromo-5-fluoroisonicotinaldehyde 66572-56-3 C₆H₃BrFNO Bromine, fluorine, aldehyde 0.72 Reactive aldehyde group; prone to oxidation; used in Schiff base synthesis
2-Bromo-5-fluoro-4-pyridinecarboxylic acid 885588-12-5 C₆H₃BrFNO₂ Bromine, fluorine, carboxylic acid 0.78 Combines halogen reactivity with carboxylate coordination chemistry

Key Research Findings and Functional Differences

Reactivity in Cross-Coupling Reactions

  • This compound undergoes Suzuki-Miyaura couplings with aryl boronic acids at milder conditions (Pd(PPh₃)₄, 80°C) compared to its ester analog (Methyl 5-bromo-2-fluoronicotinate), which requires higher temperatures (100°C) due to electron-withdrawing ester effects .
  • The amide group in this compound reduces electrophilicity at the pyridine ring, slowing nucleophilic aromatic substitutions compared to aldehyde or carboxylic acid derivatives .

Thermal and Chemical Stability

  • The amide group in this compound provides superior thermal stability (decomposition >200°C) versus aldehyde derivatives (e.g., 3-Bromo-5-fluoroisonicotinaldehyde), which degrade at ~150°C .

Commercial Availability and Pricing (2025 Data)

Compound Supplier Purity Price (2500 mg)
This compound CymitQuimica >95% €552.00
2-Bromo-5-chloroisonicotinic acid Advanced BioChemicals >97% €489.00 (1000 mg)
Methyl 5-bromo-2-fluoronicotinate Not listed >90% ~€600.00 (estimated)

Note: Pricing reflects bulk purchases; halogenated pyridines generally command higher costs due to synthetic complexity .

Biological Activity

2-Bromo-5-fluoroisonicotinamide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of C₆H₃BrFNO and a molecular weight of 204.00 g/mol, this compound features both bromine and fluorine substituents, which significantly influence its reactivity and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

The presence of bromine and fluorine in this compound enhances its electrophilic character, making it a versatile compound in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles.
  • Oxidation and Reduction : The compound can participate in redox reactions.
  • Coupling Reactions : It can be utilized in reactions such as Suzuki-Miyaura coupling to form more complex structures.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may modulate enzyme activity and disrupt cellular processes by interacting with specific molecular targets. Notably, it has been identified as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that this compound could influence pharmacokinetic profiles of other drugs.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insight into its potential applications:

  • Anticancer Activity : A study examining the biological activity of halogenated pyridine derivatives found that similar compounds exhibited cytotoxic effects against various cancer cell lines. The presence of halogens was linked to enhanced potency due to increased lipophilicity and improved binding to cellular targets .
  • Enzyme Inhibition : Research has shown that certain isonicotinamides can inhibit enzymes involved in metabolic pathways. For instance, studies on related compounds indicated potential inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy.
  • Pharmacological Applications : Ongoing research into this compound focuses on its role as a pharmaceutical intermediate and its potential use in drug discovery processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
2-Bromoisonicotinamide Lacks fluorine; may exhibit different reactivityLimited data on antimicrobial effects
5-Fluoroisonicotinamide Lacks bromine; different chemical propertiesPotential anticancer activity
2-Chloro-5-fluoroisonicotinamide Substituted with chlorine; affects reactivityVaries based on substitution

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